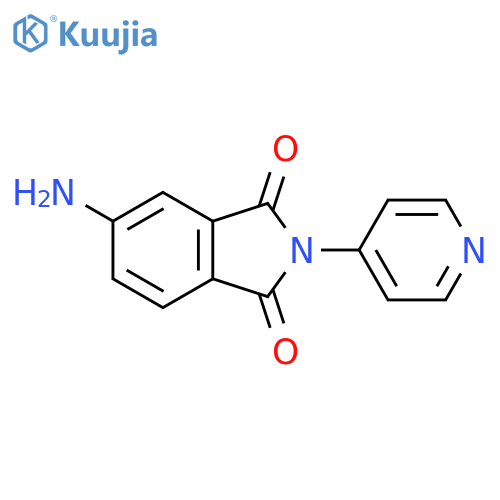Cas no 1042635-65-3 (5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

1042635-65-3 structure
商品名:5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS番号:1042635-65-3
MF:C13H9N3O2
メガワット:239.229462385178
MDL:MFCD11168921
CID:5156696
5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(4-pyridinyl)-
- 5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
-
- MDL: MFCD11168921
- インチ: 1S/C13H9N3O2/c14-8-1-2-10-11(7-8)13(18)16(12(10)17)9-3-5-15-6-4-9/h1-7H,14H2
- InChIKey: NEBHGLXFFNHNRJ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(N)C=C2)C(=O)N1C1C=CN=CC=1
5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1138961-5g |
5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 95% | 5g |
$866.0 | 2024-04-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087947-1g |
5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 95% | 1g |
¥2051.0 | 2023-03-01 | |
| Enamine | EN300-88961-0.05g |
5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 0.05g |
$468.0 | 2023-09-01 | ||
| Enamine | EN300-88961-2.5g |
5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 2.5g |
$1089.0 | 2023-09-01 | ||
| Enamine | EN300-88961-1g |
5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 1g |
$557.0 | 2023-09-01 | ||
| Enamine | EN300-88961-0.5g |
5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 0.5g |
$535.0 | 2023-09-01 | ||
| Enamine | EN300-88961-10.0g |
5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Enamine | EN300-88961-0.25g |
5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 0.25g |
$513.0 | 2023-09-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087947-5g |
5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 95% | 5g |
¥5943.0 | 2023-03-01 | |
| Ambeed | A1138961-1g |
5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1042635-65-3 | 95% | 1g |
$298.0 | 2024-04-26 |
5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
1042635-65-3 (5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1042635-65-3)5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

清らかである:99%/99%
はかる:1g/5g
価格 ($):268.0/779.0